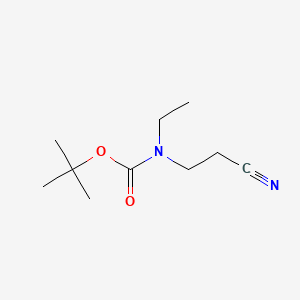

tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

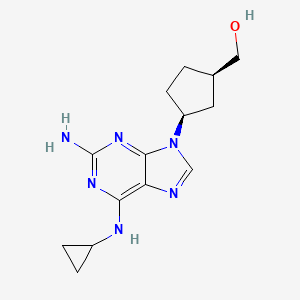

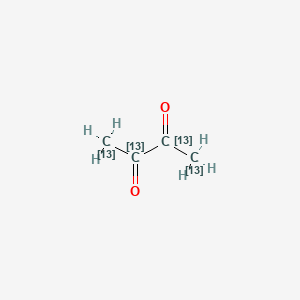

Tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate is a chemical compound with the CAS Number: 53588-95-7 . It has a molecular weight of 170.21 and its molecular formula is C8H14N2O2 . It is typically available in powder form .

Molecular Structure Analysis

The molecular structure of tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate contains a total of 25 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 (thio-) carbamate (aliphatic), and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis

Tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate has a melting point of 44-45°C . It is typically stored at room temperature . The compound is a viscous liquid .科学的研究の応用

Synthesis and Structural Analysis

Synthesis of tert-Butyl Carbamates

These compounds are synthesized through reactions involving tert-butyl carbamate derivatives. For example, the reaction of tert-butyl 2-(isobutylamino)ethylcarbamate with p-methoxyphenylsulfonyl chloride results in compounds with intramolecular hydrogen bonding, demonstrating their potential as intermediates in organic synthesis (Xiao-Guang Bai & Ju-Xian Wang, 2014).

Crystal Structure and Molecular Interaction

The molecular structures of tert-butyl carbamate derivatives, derived from L-serine, exhibit intermolecular hydrogen-bond connectivity, indicating the significance of these compounds in structural chemistry and material science (R. A. Howie et al., 2011).

Enantioselective Synthesis

tert-Butyl carbamates serve as important intermediates in the enantioselective synthesis of analogues of biological molecules, showcasing their role in developing pharmaceuticals and biologically active compounds (M. Ober et al., 2004).

Organic Synthesis and Chemical Transformations

Precursors in Organic Synthesis

tert-Butyl carbamates act as precursors in the study of new classes of foldamers, highlighting their utility in designing novel organic structures (Cécile Abbas et al., 2009).

Building Blocks in Organic Synthesis

These compounds are used as building blocks in organic synthesis, for instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are described as N-(Boc)-protected nitrones, indicating their versatility in organic reactions (Xavier Guinchard et al., 2005).

Chemical Reactions and Mechanisms

Reactivity Studies

Research on the reactivity of tert-butyl carbamates, such as studies on N-(3-thienyl)carbamates, provides insights into their potential applications in synthesizing heterocyclic compounds, which are crucial in drug discovery and material science (D. Brugier et al., 2001).

Fuel Oxygenates and Environmental Impact

While some studies focus on the use of tert-butyl ethers as fuel oxygenates and their environmental impact, highlighting the ecological considerations associated with these compounds, this research is peripheral to the specific applications of tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate in scientific research (Johanna Bartling et al., 2010).

Safety and Hazards

This compound is harmful if swallowed, inhaled, or absorbed through the skin . It may cause irritation of the digestive tract and respiratory tract irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. If the compound is swallowed or inhaled, or comes in contact with the skin, medical attention should be sought .

特性

IUPAC Name |

tert-butyl N-(2-cyanoethyl)-N-ethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-5-12(8-6-7-11)9(13)14-10(2,3)4/h5-6,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDFAXVFALILIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701728 |

Source

|

| Record name | tert-Butyl (2-cyanoethyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170018-97-0 |

Source

|

| Record name | tert-Butyl (2-cyanoethyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Benzyl(methyl)amino]-1-(4-phenylmethoxyphenyl)propan-1-one](/img/structure/B566195.png)

![methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B566206.png)

![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate](/img/structure/B566208.png)